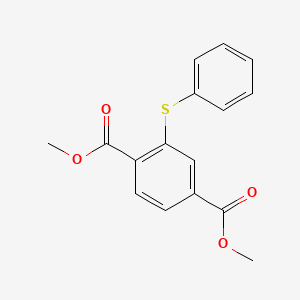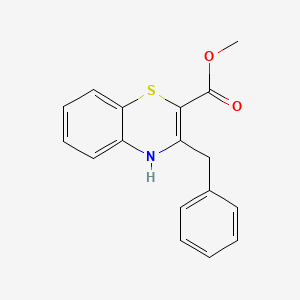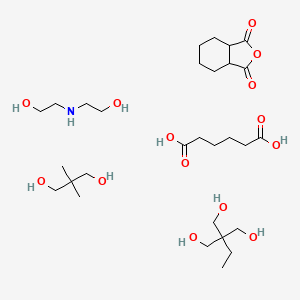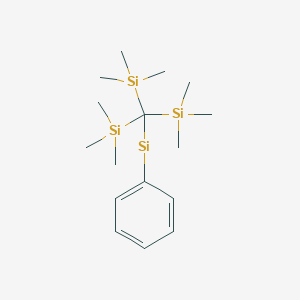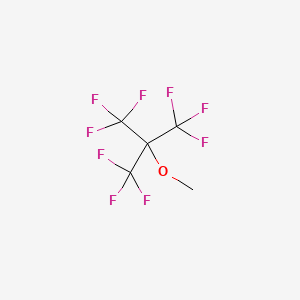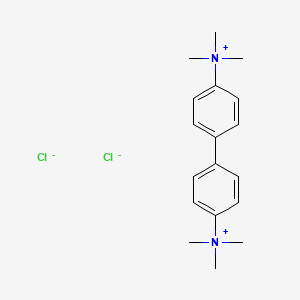
N,N,N,N',N',N'-Hexamethyl-(1,1'-biphenyl)-4,4'-diaminium dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N,N,N’,N’,N’-Hexamethyl-(1,1’-biphenyl)-4,4’-diaminium dichloride is a quaternary ammonium compound. It is known for its unique structure, which includes two biphenyl groups connected by a diaminium bridge, with six methyl groups attached to the nitrogen atoms. This compound is often used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N,N’,N’,N’-Hexamethyl-(1,1’-biphenyl)-4,4’-diaminium dichloride typically involves the reaction of biphenyl-4,4’-diamine with methylating agents such as methyl iodide or dimethyl sulfate. The reaction is carried out under controlled conditions to ensure complete methylation of the amine groups. The resulting product is then purified through recrystallization or other suitable methods.
Industrial Production Methods
In an industrial setting, the production of N,N,N,N’,N’,N’-Hexamethyl-(1,1’-biphenyl)-4,4’-diaminium dichloride may involve large-scale methylation processes using automated reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The final product is often subjected to rigorous quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
N,N,N,N’,N’,N’-Hexamethyl-(1,1’-biphenyl)-4,4’-diaminium dichloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of the methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents. The reactions are usually performed in anhydrous solvents.
Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides. The reactions are conducted under mild to moderate conditions to prevent decomposition.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N,N,N’,N’,N’-hexamethyl-(1,1’-biphenyl)-4,4’-diamine oxide, while reduction could produce N,N,N,N’,N’,N’-hexamethyl-(1,1’-biphenyl)-4,4’-diamine.
科学的研究の応用
N,N,N,N’,N’,N’-Hexamethyl-(1,1’-biphenyl)-4,4’-diaminium dichloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts.
Biology: The compound is studied for its potential antimicrobial properties and its ability to interact with biological membranes.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
作用機序
The mechanism by which N,N,N,N’,N’,N’-Hexamethyl-(1,1’-biphenyl)-4,4’-diaminium dichloride exerts its effects involves its interaction with molecular targets such as enzymes and cell membranes. The compound’s quaternary ammonium structure allows it to bind to negatively charged sites on proteins and membranes, disrupting their function. This interaction can lead to antimicrobial effects, inhibition of enzyme activity, or alteration of membrane permeability.
類似化合物との比較
Similar Compounds
N,N,N’,N’-Tetramethyl-1,4-butanediamine: A related compound with a similar quaternary ammonium structure but different alkyl chain length.
1,3,5-Triazine: Another compound with a nitrogen-rich structure, used in various chemical applications.
Uniqueness
N,N,N,N’,N’,N’-Hexamethyl-(1,1’-biphenyl)-4,4’-diaminium dichloride is unique due to its biphenyl core and extensive methylation, which confer distinct chemical and physical properties. Its ability to form stable quaternary ammonium salts and interact with a wide range of molecular targets makes it valuable in diverse research fields.
特性
CAS番号 |
65201-93-6 |
|---|---|
分子式 |
C18H26Cl2N2 |
分子量 |
341.3 g/mol |
IUPAC名 |
trimethyl-[4-[4-(trimethylazaniumyl)phenyl]phenyl]azanium;dichloride |
InChI |
InChI=1S/C18H26N2.2ClH/c1-19(2,3)17-11-7-15(8-12-17)16-9-13-18(14-10-16)20(4,5)6;;/h7-14H,1-6H3;2*1H/q+2;;/p-2 |
InChIキー |
MINATDUAUGJAAN-UHFFFAOYSA-L |
正規SMILES |
C[N+](C)(C)C1=CC=C(C=C1)C2=CC=C(C=C2)[N+](C)(C)C.[Cl-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


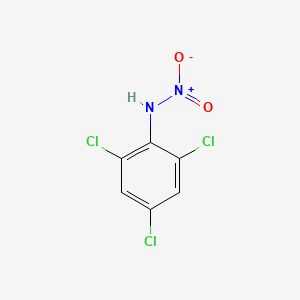
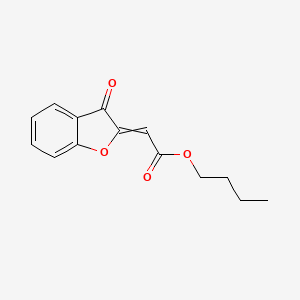
![Benzene, [(2,2-diethoxyethyl)telluro]-](/img/structure/B14469205.png)
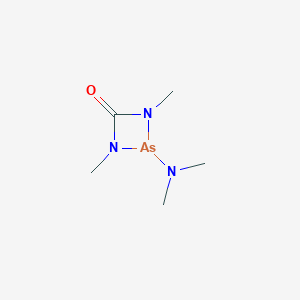
![N,N,N-Trimethyl[3-(trifluoromethyl)phenyl]methanaminium bromide](/img/structure/B14469214.png)
